Product packaging for (1'S,5'S)-5'-Hydroxyaverantin(Cat. No.:CAS No. 151120-46-6)

(1'S,5'S)-5'-Hydroxyaverantin

Cat. No.: B1264267
CAS No.: 151120-46-6
M. Wt: 388.4 g/mol
InChI Key: GGNDESPZSKTNHV-UFBFGSQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1'S,5'S)-5'-Hydroxyaverantin is a significant intermediate in the intricate biosynthetic pathway of aflatoxins, a group of potent mycotoxins produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus . Research into this compound is crucial for understanding and mitigating aflatoxin contamination in agricultural commodities, a serious global issue with significant economic and public health implications . Aflatoxin B1, the most toxic final product of this pathway, is a potent carcinogen and hepatotoxin, and its chronic exposure is a major risk factor for hepatocellular carcinoma in humans . As a biosynthetic precursor, this compound provides researchers with a critical tool for elucidating the complex enzymatic steps involved in aflatoxin production. Studying this compound and the genes responsible for its metabolism helps in developing novel strategies for disrupting aflatoxin biosynthesis, such as through targeted genetic interventions or the formulation of effective biocontrol agents . This high-purity compound is intended for use in analytical research, biochemical studies, and as a reference standard. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O8 B1264267 (1'S,5'S)-5'-Hydroxyaverantin CAS No. 151120-46-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151120-46-6

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

2-[(1S,5S)-1,5-dihydroxyhexyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H20O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-8,12,21-25,28H,2-4H2,1H3/t8-,12-/m0/s1

InChI Key

GGNDESPZSKTNHV-UFBFGSQYSA-N

SMILES

CC(CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O

Isomeric SMILES

C[C@@H](CCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O

Canonical SMILES

CC(CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O)O

Origin of Product

United States

Advanced Methodologies for Structural Elucidation and Stereochemical Assignment of 1 S,5 S 5 Hydroxyaverantin

Application of High-Resolution Spectroscopic Techniques for Complete Structure Determination

The foundational step in characterizing (1'S,5'S)-5'-Hydroxyaverantin involves determining its planar structure—the sequence of atoms and bonds. This is primarily accomplished using a suite of high-resolution spectroscopic methods, principally Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

HRMS provides the exact molecular formula of the compound. For the related compound averantin (B1666156), the molecular formula is established as C₂₀H₂₀O₇, and for this compound, it is C₂₀H₂₀O₈. ebi.ac.uknih.gov This high-precision mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are then used to piece together the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy identifies the different types of protons in the molecule and their immediate electronic environment.

¹³C NMR Spectroscopy determines the number and types of carbon atoms. For complex anthraquinones like averantin and its derivatives, complete assignment of the ¹³C spectrum is a critical step. rsc.orgrsc.org

2D NMR techniques reveal the connectivity between atoms. Correlation Spectroscopy (COSY) shows which protons are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons they are directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it shows correlations between protons and carbons that are two or three bonds away, allowing for the assembly of the entire molecular skeleton, including the connection of the dihydroxyhexyl side chain to the anthraquinone (B42736) core.

While specific NMR data for this compound is not extensively published in isolation, the assignments for the closely related precursor, averantin, provide a strong basis for its structural analysis. The key differences would be observed in the chemical shifts of the side-chain carbons and protons, particularly around the C-5' position where the hydroxylation occurs.

Table 1: Representative ¹³C NMR Chemical Shift Assignments for the Averantin Anthraquinone Core (Note: Data is based on published values for related anthraquinones and serves as a representative example. Actual shifts can vary based on solvent and specific derivative.)

Carbon AtomChemical Shift (δ) ppm
C-1~165.2
C-2~108.5
C-3~166.8
C-4~109.1
C-4a~133.5
C-5~116.8
C-6~162.4
C-7~108.1
C-8~161.7
C-8a~110.2
C-9~191.8
C-10~182.3
C-9a~114.1
C-10a~135.4

This interactive table provides representative data for the core structure related to this compound.

Chirality Assignment Strategies for the (1'S,5'S) Stereocenters

This compound has two stereocenters at the C-1' and C-5' positions of the hexyl side chain. Determining the absolute configuration (R or S) at each of these centers is a significant challenge that requires specialized techniques.

Research into the aflatoxin biosynthetic pathway has shown that the enzymes involved exhibit high stereospecificity. ebi.ac.uk The conversion of norsolorinic acid to averantin (AVN) exclusively produces the (1'S)-AVN stereoisomer. ebi.ac.uk This (1'S)-AVN is then hydroxylated to form this compound and its diastereomer, (1'S,5'R)-5'-Hydroxyaverantin. ebi.ac.uk

The stereochemical relationships between these metabolites have been determined using chiral High-Performance Liquid Chromatography (chiral HPLC). ebi.ac.uk This technique uses a stationary phase that is itself chiral, allowing for the separation of enantiomers and diastereomers based on the differential stability of the transient diastereomeric complexes they form with the stationary phase. By comparing the retention times of the biosynthetically produced compounds with those of synthesized standards or by analyzing the specific products of enzymatic reactions, the absolute configurations can be assigned. For instance, studies have demonstrated that only (1'S)-AVN, and not (1'R)-AVN, serves as a substrate for the enzymes that produce 5'-hydroxyaverantin (B15418084). ebi.ac.uk

Another powerful method for assigning absolute configuration is through chiroptical spectroscopy, specifically Circular Dichroism (CD). nih.govconicet.gov.ar Chiral molecules absorb left and right-circularly polarized light differently, resulting in a CD spectrum. By comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for a known configuration (e.g., 1'S, 5'S), the absolute stereochemistry can be confidently assigned. nih.gov

Computational Chemistry Approaches in Confirming this compound Conformation and Configuration

Computational chemistry has become an indispensable tool for validating and confirming complex molecular structures determined by experimental methods. gmu.edu These approaches are particularly valuable in stereochemical assignments where subtle energy differences determine the most stable arrangement of atoms in three-dimensional space.

The primary method involves calculating the properties of the molecule using quantum mechanics. For a molecule like this compound, a conformational search is first performed to find the most stable three-dimensional shapes (conformations) of the molecule. gmu.educhemrxiv.org This is critical because the flexible side chain can adopt numerous orientations.

Once the lowest energy conformers are identified, their properties can be calculated and compared with experimental data. A key application is the calculation of theoretical CD spectra. mdpi.com By using Time-Dependent Density Functional Theory (TD-DFT), scientists can predict the CD spectrum for the (1'S,5'S) configuration. If this predicted spectrum matches the experimental one, it provides powerful evidence for the correctness of the stereochemical assignment. nih.gov This comparison between experimental and theoretical spectra has become a gold standard for assigning the absolute configuration of natural products.

Biosynthetic Pathway Delineation and Mechanistic Enzymology of 1 S,5 S 5 Hydroxyaverantin

Identification and Characterization of Biosynthetic Gene Clusters Encoding (1'S,5'S)-5'-Hydroxyaverantin Production

The genes responsible for the biosynthesis of aflatoxins, including this compound, are organized in a gene cluster. acs.orgwikipedia.org This clustering facilitates the coordinated expression of the enzymes required for the metabolic pathway. In Aspergillus parasiticus and Aspergillus flavus, this cluster contains the genes encoding the polyketide synthase, hydroxylases, dehydrogenases, and other enzymes necessary for the synthesis of these complex molecules. mdpi.comnih.gov

Key genes within this cluster that are directly or indirectly involved in the production of this compound have been identified and characterized. For instance, the gene aflC (or pksA) codes for the polyketide synthase responsible for assembling the initial carbon skeleton. mdpi.com The subsequent conversion of averantin (B1666156) to 5'-hydroxyaverantin (B15418084) is catalyzed by a cytochrome P-450 monooxygenase encoded by the aflG (avnA) gene. uniprot.orgmdpi.com The gene aflH (adhA) encodes an alcohol dehydrogenase that further processes 5'-hydroxyaverantin. mdpi.commdpi.com

Table 1: Key Genes in the this compound Biosynthetic Pathway

GeneEncoded EnzymeFunction in the Pathway
aflC (pksA)Polyketide SynthaseForms the initial polyketide skeleton. mdpi.com
aflD (nor-1)Norsolorinic acid ketoreductaseReduces norsolorinic acid to averantin. mdpi.comnih.gov
aflG (avnA)Averantin hydroxylase (Cytochrome P-450 monooxygenase)Hydroxylates averantin to form 5'-hydroxyaverantin. uniprot.orgmdpi.com
aflH (adhA)5'-hydroxyaverantin dehydrogenaseOxidizes 5'-hydroxyaverantin to 5'-oxoaverantin (B1264410). mdpi.comkegg.jp

Sequential Enzymatic Transformations Leading to this compound from Precursors

The formation of this compound is a multi-step process involving several key enzymatic transformations. The pathway begins with the synthesis of the polyketide backbone, which is then modified through a series of reduction and oxidation reactions.

Polyketide Synthase Activity in Initial Averantin Scaffold Formation

The biosynthesis is initiated by a type I iterative polyketide synthase (PKS). nih.govwikipedia.org This large, multifunctional enzyme catalyzes the repetitive condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. sips.org.inresearchgate.net This chain undergoes a series of cyclization and aromatization reactions while still bound to the PKS, leading to the formation of the first stable intermediate, norsolorinic acid. nih.gov Norsolorinic acid is then reduced by a ketoreductase, encoded by the aflD (nor-1) gene, to yield averantin. mdpi.comnih.gov

Oxidoreductase and Hydroxylase Enzymes Involved in this compound Maturation

Averantin serves as the direct precursor to 5'-hydroxyaverantin. The conversion is catalyzed by averantin hydroxylase, a cytochrome P-450 monooxygenase encoded by the aflG (avnA) gene. uniprot.orgmdpi.com This enzyme introduces a hydroxyl group at the 5' position of the hexyl side chain of averantin. uniprot.orgexpasy.org This hydroxylation step is crucial for the subsequent cyclization reactions in the aflatoxin pathway. Following the formation of 5'-hydroxyaverantin, a dehydrogenase encoded by aflH (adhA) oxidizes the newly introduced hydroxyl group to form 5'-oxoaverantin. asm.orgnih.gov

Mechanistic Studies of Key Enzymes Catalyzing Hydroxylation and Stereospecific Modifications

The enzymes involved in the biosynthesis of this compound exhibit remarkable specificity, particularly in the hydroxylation and subsequent modifications.

The averantin hydroxylase (avnA) is a cytochrome P-450 monooxygenase that utilizes NADPH as a cofactor to introduce an oxygen atom onto the averantin substrate. uniprot.orgmdpi.com This reaction is stereospecific, leading to the formation of the (1'S,5'S) and (1'S,5'R) diastereomers of 5'-hydroxyaverantin. ebi.ac.ukebi.ac.uk

The subsequent oxidation of 5'-hydroxyaverantin is catalyzed by 5'-hydroxyaverantin dehydrogenase (adhA), which is an NAD-dependent enzyme. asm.orgnih.gov This enzyme specifically acts on the 5'-hydroxyl group, converting it to a keto group to form 5'-oxoaverantin. asm.orgnih.gov This step is a critical dehydrogenation reaction that paves the way for the cyclization to averufin (B1665840). asm.org

Investigating the Role of Ancillary Proteins in this compound Biosynthesis

While the core enzymatic steps are carried out by the PKS, hydroxylase, and dehydrogenase, other ancillary proteins may play roles in the efficient production of this compound. These can include proteins involved in cofactor regeneration, substrate transport, or the formation of a multi-enzyme complex, sometimes referred to as a metabolon. The physical association of biosynthetic enzymes can enhance catalytic efficiency by channeling unstable intermediates between active sites. While direct evidence for specific ancillary proteins solely dedicated to this compound formation is still emerging, the clustered nature of the biosynthetic genes suggests a high degree of organization and potential protein-protein interactions within the aflatoxin pathway. acs.org

Genomic and Proteomic Investigations of 1 S,5 S 5 Hydroxyaverantin Producing Organisms

Comparative Genomics of Fungal Strains Exhibiting (1'S,5'S)-5'-Hydroxyaverantin Production

The genetic blueprint for the biosynthesis of this compound is located within a conserved aflatoxin biosynthetic gene cluster, which is approximately 70-kb in size and found on chromosome III in both Aspergillus parasiticus and Aspergillus flavus. mdpi.com This cluster contains the genes encoding the enzymes responsible for the entire aflatoxin pathway. The order of these genes within the cluster is highly conserved among different aflatoxigenic species. asm.org

Comparative genomic analyses of various Aspergillus strains have revealed a high degree of homology, often between 90-99%, within the aflatoxin gene cluster. researchgate.net Despite this high level of conservation, variations such as single nucleotide polymorphisms (SNPs), gene deletions, and mutations can lead to significant differences in the production of aflatoxin and its intermediates, including this compound. mdpi.comnih.gov For instance, some non-aflatoxigenic strains of A. flavus have been found to contain deletions or mutations within the aflatoxin biosynthesis genes. nih.gov

A comparative analysis of the genomes of Aspergillus flavus, Aspergillus parasiticus, and Aspergillus minisclerotigenes has highlighted both the high genetic homology and consequential genetic differences that impact mycotoxin production. nih.govnih.gov While the core aflatoxin gene cluster is present in all three species, variations at the 5'-end of genes such as aflF and aflU have been observed. nih.gov

Below is a comparative table of key genes involved in the early stages of the aflatoxin biosynthetic pathway, leading to the formation of this compound, across different Aspergillus species.

GeneEncoded Enzyme/FunctionAspergillus parasiticusAspergillus flavusHomology/Notes
pksA (aflC)Polyketide SynthasePresentPresentRequired for the initial polyketide backbone synthesis. asm.org
nor-1 (B64425) (aflD)Norsolorinic acid ketoreductasePresentPresentCatalyzes the conversion of norsolorinic acid to averantin (B1666156). researchgate.netnih.gov
avnA (aflG)Averantin hydroxylase (Cytochrome P-450 monooxygenase)PresentPresentInvolved in the conversion of averantin to 5'-hydroxyaverantin (B15418084). nih.govasm.org
adhAAlcohol dehydrogenasePresentPresentInvolved in the conversion of 5'-hydroxyaverantin to averufin (B1665840). asm.org

Transcriptomic Analysis of Gene Expression Profiles During this compound Biosynthesis

Transcriptomic studies, particularly those employing RNA sequencing (RNA-seq), have provided valuable insights into the regulation of gene expression during the biosynthesis of aflatoxin and its intermediates. The expression of the genes within the aflatoxin cluster is tightly regulated, and their transcript levels often correlate with the production of these secondary metabolites.

Overexpression of the regulatory gene aflS in Aspergillus flavus has been shown to lead to a 4- to 5-fold increase in the expression of aflC and aflD, resulting in higher production of averantin. researchgate.net Conversely, disruption of aflS in A. parasiticus led to a significant reduction in the expression of several aflatoxin biosynthesis genes. researchgate.net

Environmental factors also play a crucial role in regulating the expression of these genes. For instance, a study on A. flavus showed that 16 of the 33 candidate genes in the aflatoxin biosynthesis pathway were up-regulated by more than twofold under high water activity (0.99 aw) compared to lower water activity (0.93 aw). semanticscholar.org

The following table summarizes the differential expression of key genes involved in the synthesis of this compound under conditions that favor mycotoxin production.

GeneFunctionConditionFold Change (log2)Reference
aflD (nor-1)Norsolorinic acid ketoreductaseInhibition by Bacillus velezensisDown-regulated mdpi.com
aflM (ver-1)Versicolorin (B1264617) A dehydrogenaseInhibition by eugenolDown-regulated nih.gov
aflP (omtA)O-methyltransferaseInhibition by eugenolDown-regulated nih.gov
aflRRegulatory proteinInhibition by Bacillus velezensisDown-regulated mdpi.com

It is important to note that specific fold-change values can vary significantly depending on the fungal strain, growth conditions, and the specific experimental setup.

Proteomic Characterization of Enzymes and Proteins Associated with the this compound Pathway

Proteomic analyses have been instrumental in identifying and characterizing the enzymes directly involved in the biosynthetic pathway of this compound. These studies confirm the presence and, in some cases, the relative abundance of the proteins encoded by the genes in the aflatoxin cluster.

The conversion of norsolorinic acid to averantin is catalyzed by a norsolorinic acid ketoreductase, the protein product of the nor-1 (aflD) gene. researchgate.netnih.gov This enzyme has been a subject of study, and its activity has been confirmed in cell-free extracts of A. parasiticus. The subsequent conversion of averantin to this compound is catalyzed by a cytochrome P-450 monooxygenase encoded by the avnA (aflG) gene. nih.govasm.org Finally, an alcohol dehydrogenase, encoded by adhA, is involved in the conversion of 5'-hydroxyaverantin to averufin. asm.org

The table below lists the key enzymes and their functions in the formation and conversion of this compound.

EnzymeGeneFunctionCellular Localization (in A. parasiticus)Cofactor Requirement
Norsolorinic acid ketoreductasenor-1 (aflD)Norsolorinic acid → AverantinCytosolNADPH/NADH
Averantin hydroxylaseavnA (aflG)Averantin → 5'-HydroxyaverantinMicrosomal fractionNADPH
5'-Hydroxyaverantin dehydrogenaseadhA5'-Hydroxyaverantin → AverufinCytosolNAD/NADP

Strategies for Enhanced Microbial Production and Pathway Engineering of 1 S,5 S 5 Hydroxyaverantin

Genetic Manipulation of Biosynthetic Gene Clusters for Increased (1'S,5'S)-5'-Hydroxyaverantin Accumulation

This compound is an intermediate in the aflatoxin biosynthetic pathway, and its accumulation is transient in wild-type producing strains like Aspergillus parasiticus. A primary strategy to increase its accumulation is to block the downstream metabolic pathway, thereby creating a metabolic bottleneck that leads to the buildup of the desired intermediate.

Research has identified the gene adhA in Aspergillus parasiticus as a key target for genetic manipulation. This gene encodes a dehydrogenase responsible for the conversion of 5'-hydroxyaverantin (B15418084) (HAVN) to averufin (B1665840) nih.govnih.gov. The disruption or knockout of the adhA gene has been demonstrated to be an effective strategy for accumulating this compound. In a study involving an O-methylsterigmatocystin-accumulating strain of Aspergillus parasiticus SRRC 2043, disruption of the adhA gene resulted in a mutant strain that predominantly accumulated HAVN nih.govnih.gov. This provides a clear and targeted approach for strain improvement for the specific purpose of this compound production.

The table below summarizes the key gene target for the accumulation of this compound.

Gene TargetOrganismEffect of ManipulationReference
adhAAspergillus parasiticusDisruption leads to the accumulation of this compound nih.govnih.gov

Metabolic Engineering Approaches for Optimizing Precursor Availability and Conversion Efficiency

One of the key strategies to enhance the supply of malonyl-CoA is the overexpression of acetyl-CoA carboxylase (ACCase), the enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. While specific studies on the effect of ACCase overexpression on this compound production are not available, research in other polyketide-producing fungi has demonstrated the effectiveness of this approach. For instance, in Aspergillus terreus, the overexpression of ACCase led to a significant increase in the production of lovastatin, another polyketide-derived secondary metabolite. This was achieved by replacing the native ACCase promoter with a strong constitutive promoter, resulting in a 240% increase in malonyl-CoA levels and a 40% increase in lovastatin production nih.gov. This principle can be logically extended to the biosynthesis of this compound, where an increased supply of malonyl-CoA would be expected to drive the PKS-mediated synthesis of the polyketide backbone.

Another approach is to limit the flux of precursors into competing metabolic pathways. For example, the fatty acid biosynthesis pathway also utilizes acetyl-CoA and malonyl-CoA. By downregulating key enzymes in fatty acid synthesis, it may be possible to redirect these precursors towards polyketide biosynthesis.

The table below outlines potential metabolic engineering strategies for optimizing precursor availability for this compound production.

StrategyTarget Enzyme/PathwayExpected Outcome
Overexpression of Acetyl-CoA Carboxylase (ACCase)Acetyl-CoA CarboxylaseIncreased intracellular pool of malonyl-CoA
Downregulation of competing pathwaysFatty Acid Synthase (FAS)Redirection of acetyl-CoA and malonyl-CoA towards polyketide synthesis

Development of Heterologous Expression Systems for this compound Production

The production of this compound in its native producer, Aspergillus parasiticus, can be challenging due to the production of other toxic metabolites and the complex regulatory networks governing secondary metabolism. Heterologous expression of the biosynthetic pathway in a well-characterized and easily manipulated host organism offers a promising alternative.

The successful heterologous expression of a biosynthetic gene cluster requires the transfer of all necessary genes, including the polyketide synthase, tailoring enzymes, and any required regulatory factors, into a suitable host. Model organisms such as Saccharomyces cerevisiae and other Aspergillus species like Aspergillus nidulans or Aspergillus oryzae are often used for this purpose due to the availability of advanced genetic tools and their GRAS (Generally Recognized As Safe) status in some cases.

While there is no specific report on the complete heterologous production of this compound, the heterologous expression of other fungal PKSs has been successfully demonstrated. These studies provide a proof-of-concept for the feasibility of this approach. For a successful reconstitution of the this compound pathway, the following genes from the aflatoxin biosynthetic cluster would need to be co-expressed in a heterologous host:

A polyketide synthase (PksA)

A fatty acid synthase (Fas-1 and Fas-2)

A norsolorinic acid reductase

A monooxygenase responsible for the conversion of averantin (B1666156) to 5'-hydroxyaverantin

Challenges in heterologous expression include ensuring the proper folding and activity of the enzymes, the availability of necessary precursors and cofactors in the host, and the potential toxicity of the intermediates or the final product to the host organism.

Bioprocess Optimization for Research-Scale Production of this compound and its Intermediates

To maximize the yield of this compound from a genetically engineered strain, optimization of the fermentation process is essential. This involves the systematic investigation and adjustment of various physical and chemical parameters that influence microbial growth and metabolite production.

Media Composition: The composition of the culture medium plays a critical role in providing the necessary nutrients for both biomass formation and secondary metabolite biosynthesis. For Aspergillus parasiticus, a commonly used medium for aflatoxin and its intermediates production is Yeast Extract Sucrose (YES) medium. Optimization of the carbon and nitrogen sources, as well as their ratio, can significantly impact the production of polyketides. For example, sucrose and peptone have been identified as effective carbon and nitrogen sources for protease production in Aspergillus awamori, a principle that can be applied to the production of other secondary metabolites in related species cabidigitallibrary.org. The supplementation of the medium with specific precursors or inducers can also enhance production.

Fermentation Parameters: Key physical parameters that need to be controlled during fermentation include temperature, pH, and dissolved oxygen levels. The optimal temperature for the growth of Aspergillus parasiticus and aflatoxin production is typically around 25-30°C. Maintaining a stable pH is also crucial, as significant shifts can affect enzyme activity and nutrient uptake. Adequate aeration and agitation are necessary to ensure sufficient oxygen supply for aerobic metabolism and to maintain a homogenous culture.

The table below presents a summary of key fermentation parameters and their potential impact on this compound production.

ParameterImportanceGeneral Considerations for Aspergillus
Temperature Affects enzyme kinetics and microbial growth rate.Optimal range is typically 25-30°C.
pH Influences nutrient availability and enzyme stability.Initial pH is often set around 5.0-6.0.
Carbon Source Provides the building blocks for biosynthesis.Sucrose and glucose are commonly used.
Nitrogen Source Essential for biomass and enzyme synthesis.Yeast extract, peptone, and ammonium salts are common sources.
Aeration/Agitation Ensures adequate dissolved oxygen for aerobic metabolism.Important for maintaining cell viability and productivity.

By systematically optimizing these parameters, it is possible to significantly enhance the research-scale production of this compound and its intermediates, facilitating further research into their properties and potential applications.

Biological Roles and Inter Organismal Interactions of 1 S,5 S 5 Hydroxyaverantin

Investigation of (1'S,5'S)-5'-Hydroxyaverantin's Function within Fungal Metabolism and Development

This compound is a tetrahydroxyanthraquinone, a class of polyketide secondary metabolites produced by various fungi. frontiersin.org While its most well-documented role is as a specific intermediate in the biosynthesis of aflatoxins, its broader functions in fungal metabolism and development can be inferred from the general roles of fungal anthraquinones.

Fungal secondary metabolites are not essential for the primary growth of the fungus but are thought to be important for survival in natural environments. nih.gov Anthraquinones, in particular, often function as pigments in fungal structures like spores and sclerotia. mdpi.com These pigments may offer protection against environmental stressors such as UV radiation. researchgate.net Although direct evidence for a role of this compound in fungal development or stress response is not extensively documented, its nature as an anthraquinone (B42736) suggests it could contribute to the fitness of the producing fungus. researchgate.net

The production of secondary metabolites, including anthraquinones, is often linked to morphological differentiation in fungi, such as sporulation. nih.gov The biosynthesis of these compounds is typically initiated after the primary growth phase. nih.gov Therefore, the synthesis of this compound is likely integrated with the developmental lifecycle of the fungus, potentially playing a role in the chemical maturation of fungal structures.

Ecological Significance of this compound in Fungal-Plant and Fungal-Microbe Interactions

The ecological roles of many fungal secondary metabolites are centered on interactions with other organisms. rsc.org Fungal polyketides, including anthraquinones, exhibit a wide range of biological activities that can influence their ecological niche. researchgate.netnih.gov These activities include antimicrobial, phytotoxic, and insecticidal effects. mdpi.com

While specific studies on the ecological impact of this compound are limited, the broader class of fungal anthraquinones is known to play a role in inter-organismal interactions. For instance, some anthraquinones have demonstrated antibacterial and antifungal properties, suggesting a role in competing with other microorganisms in the environment. nih.govresearchgate.net This is a common function of fungal secondary metabolites, which can act as chemical defenses. springernature.com

In the context of fungal-plant interactions, fungal secondary metabolites can act as virulence factors in pathogenic fungi or play a role in symbiotic relationships. nih.gov Some anthraquinones produced by plant-pathogenic fungi have phytotoxic effects. nih.gov As an intermediate in the aflatoxin pathway, this compound is part of a biosynthetic cascade leading to mycotoxins that have significant impacts on plant health and can deter herbivores. nih.gov The production of such compounds can be a key factor in the pathogenic lifestyle of the fungus. nih.gov

Role of this compound as an Intermediate in Broader Fungal Secondary Metabolite Pathways

The most well-characterized role of this compound is as a critical intermediate in the biosynthetic pathway of aflatoxins, which are potent mycotoxins produced by Aspergillus species. mdpi.comnih.gov This pathway is one of the most extensively studied fungal secondary metabolite pathways.

The conversion of this compound (HAVN) to averufin (B1665840) (AVR) is a key step in the aflatoxin biosynthetic pathway. This conversion is not a single enzymatic step but a two-step process involving a novel intermediate, 5'-oxoaverantin (B1264410) (OAVN). rsc.orgnih.gov

The enzymes and reactions involved in this part of the pathway are detailed in the table below:

StepSubstrateEnzymeProductCofactor
1This compound (HAVN)HAVN dehydrogenase5'-Oxoaverantin (OAVN)NAD+
25'-Oxoaverantin (OAVN)OAVN cyclaseAverufin (AVR)None

Data sourced from Applied and Environmental Microbiology. rsc.orgnih.gov

The HAVN dehydrogenase enzyme is a homodimer and specifically requires NAD+ as a cofactor. rsc.orgnih.gov The subsequent enzyme, OAVN cyclase, is also a homodimer but does not require any cofactors for its activity. rsc.orgnih.gov This detailed understanding of the role of this compound highlights its essential nature in the production of downstream secondary metabolites like aflatoxins.

Chemical Synthesis and Derivatization Strategies for Analogues of 1 S,5 S 5 Hydroxyaverantin

Total Synthesis Routes Towards (1'S,5'S)-5'-Hydroxyaverantin and its Stereoisomers

A total synthesis of this compound has not yet been reported in the scientific literature. However, a plausible route can be envisioned through a convergent approach, wherein the anthraquinone (B42736) nucleus and the chiral side chain are synthesized separately and then coupled.

Synthesis of the Anthraquinone Core:

The substituted 1,3,6,8-tetrahydroxyanthraquinone core could be assembled using established methodologies for anthraquinone synthesis, such as the Diels-Alder reaction or the Hauser-Kraus annulation. nih.gov A potential Diels-Alder approach would involve the cycloaddition of a suitably functionalized benzoquinone with a diene, followed by oxidation. Alternatively, the Hauser-Kraus annulation offers a powerful method for the construction of the hydroquinone ring, which can then be oxidized to the corresponding anthraquinone. chem-station.com

Synthesis of the (1'S,5'S)-1,5-dihydroxyhexyl Side Chain:

The stereoselective synthesis of the (1'S,5'S)-1,5-dihydroxyhexyl side chain is a key challenge. One potential strategy could commence from a chiral pool starting material, such as an enantiomerically pure epoxide or a derivative of a chiral hydroxy acid. Asymmetric dihydroxylation or Sharpless epoxidation of a suitable olefinic precursor could also be employed to set the two stereocenters with high fidelity. The synthesis of chiral 1,5-diols can be a complex undertaking, often requiring multi-step sequences to control the stereochemistry at both centers. acs.org

Coupling and Final Steps:

Once the anthraquinone core and the chiral side chain are prepared, they can be joined through a Friedel-Crafts type acylation or alkylation reaction. sigmaaldrich.comrsc.orgorganic-chemistry.orgnih.gov For instance, the side chain, activated as an acyl chloride or a similar reactive species, could be introduced onto the electron-rich anthraquinone nucleus. Subsequent reduction of the resulting ketone would furnish the desired secondary alcohol at the 1'-position. Careful selection of protecting groups for the phenolic hydroxyls of the anthraquinone and the hydroxyl groups of the side chain would be critical throughout the synthesis to ensure regioselectivity and avoid unwanted side reactions.

Synthesis of Stereoisomers:

The synthesis of other stereoisomers of 5'-Hydroxyaverantin (B15418084) could be achieved by utilizing the opposite enantiomers of the chiral starting materials or different stereoselective reagents in the synthesis of the dihydroxyhexyl side chain. This would allow for the preparation of the (1'R,5'R), (1'S,5'R), and (1'R,5'S) diastereomers, which would be invaluable for structure-activity relationship studies.

Table 1: Proposed Key Steps in the Total Synthesis of this compound

Step Reaction Type Key Reagents and Conditions Purpose
1 Hauser-Kraus Annulation Phthalide anion, α,β-unsaturated carbonyl compound Formation of the naphthalene hydroquinone core
2 Oxidation Oxidizing agent (e.g., air, MnO2) Aromatization to the anthraquinone core
3 Asymmetric Synthesis Chiral pool starting material, stereoselective reagents Preparation of the enantiomerically pure (1'S,5'S)-1,5-dihydroxyhexyl side chain
4 Friedel-Crafts Acylation Anthraquinone core, activated side chain, Lewis acid catalyst Coupling of the side chain to the anthraquinone nucleus
5 Reduction Stereoselective reducing agent (e.g., NaBH4 with a chiral auxiliary) Formation of the 1'-hydroxyl group with the correct stereochemistry

Semi-Synthetic Approaches for Structural Modification of this compound

Assuming a supply of this compound from natural sources or through fermentation becomes available, semi-synthetic modifications would offer a more direct route to a diverse range of analogues. The presence of multiple hydroxyl groups with varying reactivities provides ample opportunities for chemical derivatization.

Selective Protection and Deprotection:

The key to successful semi-synthesis lies in the ability to selectively protect and deprotect the different hydroxyl groups. The phenolic hydroxyls at positions 1, 3, 6, and 8 on the anthraquinone core and the two secondary hydroxyls on the side chain at positions 1' and 5' will exhibit different steric and electronic environments, which can be exploited for selective functionalization. For instance, the peri-hydroxyls at positions 1 and 8 are likely to be hydrogen-bonded to the quinone carbonyls, influencing their acidity and reactivity.

Derivatization of Hydroxyl Groups:

Once selective protection is achieved, the remaining free hydroxyl groups can be subjected to a variety of chemical transformations:

O-Alkylation: Introduction of alkyl or substituted alkyl chains can modulate the lipophilicity and steric bulk of the molecule. This can be achieved using alkyl halides or sulfates under basic conditions. nih.gov

O-Acylation: Esterification with various acyl chlorides or anhydrides can introduce a wide range of functional groups, including those with reporter tags or reactive handles for further conjugation.

O-Glycosylation: The attachment of sugar moieties can significantly impact the solubility and pharmacokinetic properties of the molecule. Anthraquinone glycosides are common in nature and often exhibit enhanced biological activity. uomustansiriyah.edu.iqnih.govresearchgate.net

C-Glycosylation: While more challenging, direct C-glycosylation of the electron-rich anthraquinone core could lead to the formation of highly stable analogues with potentially novel biological activities. nih.gov

Table 2: Potential Semi-Synthetic Modifications of this compound

Modification Site Reaction Type Potential Reagents Desired Outcome
Phenolic OHs O-Alkylation Methyl iodide, benzyl bromide Increased lipophilicity, altered electronic properties
Side Chain OHs O-Acylation Acetyl chloride, benzoyl chloride Prodrug strategies, introduction of functional handles
Phenolic OHs O-Glycosylation Glycosyl donors (e.g., acetobromo-α-D-glucose) Enhanced water solubility, altered bioavailability

Advanced Analytical Methodologies for Research on 1 S,5 S 5 Hydroxyaverantin

Development of Hyphenated Chromatographic Techniques for High-Resolution Separation

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopic detectors, are essential for the analysis of complex mixtures. For a chiral molecule like (1'S,5'S)-5'-Hydroxyaverantin, which exists as one of several stereoisomers, high-resolution separation is critical.

Mass Spectrometry-Based Approaches for Quantitative and Qualitative Analysis of this compound in Complex Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both the qualitative identification and quantitative measurement of specific compounds within complex biological or environmental samples, such as fungal cultures. nih.govresearchgate.netnih.gov

For qualitative analysis, tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a parent ion into characteristic product ions. This fragmentation pattern serves as a molecular fingerprint for identification. For quantitative analysis, techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) offer high sensitivity and selectivity by targeting specific parent-to-product ion transitions for the analyte of interest. researchgate.netnih.gov

Despite the suitability of these methods for analyzing fungal metabolites, specific studies detailing the mass spectrometric fragmentation pattern of this compound or validated LC-MS/MS methods for its quantification in complex matrices (e.g., fungal extracts) could not be identified in the available search results. Consequently, a data table of mass spectrometric parameters, including precursor and product ions, collision energies, and limits of detection for this compound, cannot be provided.

Comparative Biochemical and Evolutionary Analysis of 1 S,5 S 5 Hydroxyaverantin Biosynthesis

Comparative Analysis of Averantin (B1666156) Pathway Homologues Across Fungal Species

The biosynthesis of (1'S,5'S)-5'-Hydroxyaverantin is an integral step within the larger and more complex metabolic pathway leading to the production of aflatoxins and the related mycotoxin, sterigmatocystin (B1681140) (ST). researchgate.netnih.gov This pathway involves a series of enzymatic conversions, and the genes encoding these enzymes are typically found organized in a conserved gene cluster. asm.orgmdpi.com Comparative analysis of this gene cluster across various fungal species reveals significant homology, pointing to a shared evolutionary origin, yet also displays variations that account for the different metabolic end-products observed in these species. researchgate.netnih.gov

The core pathway begins with the conversion of norsolorinic acid (NOR) to averantin (AVN). asm.orgmdpi.com This reaction is catalyzed by a reductase encoded by the nor-1 (B64425) gene (also known as aflD). mdpi.compnas.org Subsequently, averantin is hydroxylated to form 5'-hydroxyaverantin (B15418084) (HAVN), a reaction mediated by a cytochrome P450 monooxygenase encoded by the avnA gene (also referred to as aflG). asm.orguniprot.orgasm.org HAVN is then converted to averufin (B1665840) (AVF). asm.orgmdpi.com

Homologous gene clusters for this pathway are found in several Aspergillus species, including the primary aflatoxin producers Aspergillus parasiticus and Aspergillus flavus, as well as the sterigmatocystin-producing species Aspergillus nidulans. nih.govasm.org The homology between the aflatoxin gene cluster in A. parasiticus and A. flavus is very high, ranging from 90-99%. nih.gov A. nidulans produces sterigmatocystin as its final product because it lacks the orthologue for the aflP gene, which is necessary for the later stages of aflatoxin synthesis. mdpi.com The genes and enzymes for sterigmatocystin production in A. nidulans are homologs of those required for aflatoxin production in A. flavus and A. parasiticus. researchgate.netasm.org For instance, the stcF gene in A. nidulans is the counterpart to the avnA gene in A. parasiticus, responsible for converting AVN in the sterigmatocystin biosynthesis pathway. asm.org

Beyond the well-studied Aspergillus genus, homologues of aflatoxin and sterigmatocystin biosynthetic genes have been identified in more distant fungal relatives. The pine pathogen Dothistroma pini produces a toxin called dothistromin, which is structurally similar to the aflatoxin precursor versicolorin (B1264617) B. asm.org Genomic analysis of D. pini revealed a cluster of dot genes with similarity to those in the aflatoxin/sterigmatocystin clusters, including dotA, which shows homology to genes encoding ketoreductases involved in the pathway. asm.org Furthermore, a functional sterigmatocystin gene cluster, originally derived from an Aspergillus species, was found in the coprophilous ascomycete Podospora anserina, indicating a horizontal gene transfer event. wikipedia.orgmnhn.fr This cluster in P. anserina is well-conserved, including key enzyme-encoding genes and transcription-factor binding sites. wikipedia.org

Table 1: Comparison of Key Averantin Pathway Homologues in Different Fungal Species
Enzymatic StepEnzymeGene (A. parasiticus / A. flavus)Homologue (A. nidulans)End Product of Pathway
Norsolorinic Acid → AverantinNorsolorinic acid ketoreductasenor-1 (aflD) mdpi.comstcE pnas.orgAflatoxins (B & G types in A. parasiticus; B types in A. flavus) mdpi.com
Averantin → 5'-HydroxyaverantinAverantin hydroxylase (Cytochrome P450 monooxygenase)avnA (aflG) asm.orguniprot.orgstcF asm.org
5'-Hydroxyaverantin → Averufin5'-Hydroxyaverantin dehydrogenaseadhA asm.orgkegg.jpNot explicitly defined, but part of the ST pathway.
Pathway End Product for A. nidulansSterigmatocystin researchgate.netmdpi.com

Phylogenetic Studies of Enzymes Involved in this compound Formation

The formation of this compound from its precursor, (1'S)-averantin, is a critical hydroxylation step catalyzed by the enzyme averantin hydroxylase. uniprot.orgqmul.ac.uk This enzyme, encoded by the avnA gene, is a cytochrome P-450 monooxygenase. asm.orgresearchgate.net Phylogenetic analysis of this and related enzymes provides insight into their evolutionary relationships and functional conservation across different species.

The conversion of 5'-hydroxyaverantin (HAVN) to the subsequent intermediate, averufin, was initially thought to be a single enzymatic step but is now understood to involve two enzymes. asm.org First, a dehydrogenase encoded by the adhA gene oxidizes HAVN to an intermediate called 5'-oxoaverantin (B1264410) (OAVN). asm.orgasm.org This enzyme belongs to the short-chain alcohol dehydrogenase family. asm.org Subsequently, a cyclase, encoded by the vbs gene, catalyzes the conversion of OAVN to averufin. nih.gov Disruption of the adhA gene in A. parasiticus leads to the accumulation of HAVN, confirming its role in this conversion. asm.org Phylogenetic analyses of broad enzyme families, such as dehydrogenases and P450 monooxygenases, show that enzymes with related functions often cluster together, but the specific evolutionary trajectory of the aflatoxin pathway enzymes highlights a high degree of specialization. mdpi.comfrontiersin.org

Table 2: Key Enzymes and Genes in the Formation and Conversion of this compound
Reaction StepEnzyme NameEnzyme Commission (EC) NumberGene NameFunction
Averantin → this compoundAverantin hydroxylase1.14.14.116 qmul.ac.ukavnA (aflG) uniprot.orgqmul.ac.ukCatalyzes the stereospecific hydroxylation of (1'S)-averantin. uniprot.org
This compound → 5'-Oxoaverantin5'-Hydroxyaverantin dehydrogenase1.1.1.352 kegg.jpadhA asm.orgkegg.jpDehydrogenation of the 5'-hydroxyl group. asm.orgasm.org
5'-Oxoaverantin → Averufin5'-Oxoaverantin cyclase (Versiconal cyclase)Not explicitly defined for this reaction, but the enzyme is a Hydro-Lyase. nih.govvbs nih.govCatalyzes the dehydration and cyclization to form averufin. asm.orgnih.gov

Evolutionary Implications of the this compound Biosynthetic Route

The biosynthetic pathway that includes this compound is a classic example of fungal secondary metabolism, where the responsible genes are co-located in a biosynthetic gene cluster (BGC). nih.gov This clustering facilitates the co-regulation and potential horizontal transfer of the entire pathway between species. wikipedia.org The evolution of this pathway has significant implications for understanding fungal adaptation, chemical diversity, and the dissemination of toxigenic capabilities.

The high degree of sequence similarity and gene order conservation between the aflatoxin BGC in Aspergillus species and the sterigmatocystin BGC in species like A. nidulans strongly suggests they evolved from a common ancestral cluster. researchgate.netnih.gov The production of sterigmatocystin, a late precursor in the aflatoxin pathway, by some fungi is seen as a more ancient trait, with the additional genes required for aflatoxin synthesis evolving later in specific lineages like A. flavus and A. parasiticus. mdpi.comoup.com

A key evolutionary mechanism shaping the distribution of this pathway is horizontal gene transfer (HGT). wikipedia.org The discovery of a complete and functional sterigmatocystin BGC in Podospora anserina, a fungus from the order Sordariales, which is distantly related to Aspergillus (order Eurotiales), is compelling evidence for HGT. wikipedia.orgmnhn.fr This suggests that the entire metabolic machinery for producing these complex polyketides can be acquired in a single evolutionary event, conferring a potentially significant adaptive advantage, such as chemical defense, to the recipient fungus. nih.govasm.org

Future Research Directions and Emerging Paradigms in 1 S,5 S 5 Hydroxyaverantin Research

Unraveling Uncharacterized Enzymes and Regulatory Elements in the Biosynthetic Pathway

The biosynthesis of aflatoxin is a complex process involving a cascade of enzymatic reactions governed by a gene cluster. nih.govmdpi.com The conversion of averantin (B1666156) to (1'S,5'S)-5'-Hydroxyaverantin is catalyzed by a cytochrome P-450 monooxygenase encoded by the avnA gene. nih.govuniprot.org Subsequently, this compound is converted to averufin (B1665840). uniprot.orgasm.org This step is thought to be catalyzed by an alcohol dehydrogenase encoded by the adhA gene, which facilitates the formation of 5'-oxoaverantin (B1264410) as an intermediate. nih.govasm.org

However, several aspects of this pathway remain incompletely understood. For instance, deletion mutants of the adhA gene are reportedly "leaky," suggesting that other enzymes may be capable of catalyzing the conversion of this compound to averufin. nih.gov Identifying these alternative or redundant enzymes is a critical area for future research. It is possible that promiscuous activities of other dehydrogenases within the cell contribute to this step.

Furthermore, the precise regulatory mechanisms governing the expression of the genes involved in this specific part of the pathway warrant deeper investigation. While the transcriptional activator AflR is known to regulate the aflatoxin gene cluster, the specific interplay of other regulatory factors that fine-tune the expression of avnA and adhA in response to environmental cues is not fully elucidated. nih.govmdpi.comscienceopen.com Future studies could focus on identifying novel transcription factors or small-molecule signals that modulate these key enzymatic steps. The discovery of uncharacterized enzymatic mechanisms is often achieved by linking unusual chemical structures to their biosynthetic gene clusters and identifying candidate genes by a process of elimination. nih.gov

Exploration of Novel Biological Functions Beyond Known Metabolic Roles

To date, this compound is primarily recognized for its role as a metabolic intermediate. However, like many secondary metabolites, it or its close derivatives may possess latent biological activities. Polyketides, the class of compounds to which averantins belong, are known for a wide array of biological properties, including antimicrobial, antiviral, and anticancer effects. nih.govmdpi.commdpi.com

Future research should systematically screen this compound and its synthetic derivatives for a broad range of bioactivities. For example, studies on related anthraquinones from marine-derived fungi have revealed antibacterial and cytotoxic activities. mdpi.comnih.gov Averantin itself, when isolated from Penicillium purpurogenum, has been investigated for its biological potential. nih.gov Derivatives such as 1′-O-methyl-averantin have been shown to suppress colorectal cancer stemness. dntb.gov.ua Given this precedent, it is plausible that the specific hydroxylation pattern of this compound could confer unique and therapeutically relevant properties. High-throughput screening against panels of microbial pathogens, cancer cell lines, and specific enzymes could uncover previously unknown functions. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology

A systems biology approach, integrating various "omics" datasets, offers a powerful strategy for a comprehensive understanding of this compound's role in fungal biology. ntnu.eduopenaccessjournals.com The combination of genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how the production of this compound is regulated and connected to other cellular processes. asm.orgnih.gov

Recent studies have begun to apply multi-omics approaches to understand aflatoxin biosynthesis in Aspergillus flavus. scienceopen.comacs.orgacs.org These studies correlate gene expression profiles (transcriptomics) with protein abundance (proteomics) and metabolite levels (metabolomics) under different conditions. acs.orgresearchgate.net By applying this approach specifically to the steps involving this compound, researchers can build predictive models of its metabolic flux. frontiersin.org For example, comparing the multi-omics profiles of wild-type strains with those of avnA or adhA mutants could reveal subtle but significant changes in the broader metabolic network, potentially highlighting connections to primary metabolism or other secondary metabolite pathways. acs.org

Integrating these large datasets can help identify not only the direct regulators of this compound production but also the global cellular context in which it is synthesized. nih.govcmu.edu This comprehensive understanding is crucial for developing strategies to control aflatoxin contamination or to harness the biosynthetic machinery for other purposes. nih.gov

Development of Advanced Synthetic Biology Tools for Rational Design of Novel Averantin Derivatives

The field of synthetic biology provides powerful tools for engineering biological systems to produce novel compounds. nih.govosti.gov The modular nature of polyketide synthases (PKSs), the enzymes responsible for creating the backbone of compounds like averantin, makes them prime targets for rational design. acs.orgnih.gov

Future research can focus on creating novel derivatives of this compound by engineering the enzymes in its biosynthetic pathway. This could involve:

Enzyme Engineering : Modifying the substrate specificity of the P-450 monooxygenase (avnA) or the dehydrogenase (adhA) to accept different substrates or to introduce different functional groups onto the averantin scaffold. sciepublish.com

Heterologous Expression : Expressing the biosynthetic genes for this compound in a well-characterized host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, which are known as clean hosts for heterologous expression. mdpi.comuni-hannover.deresearchgate.net This "chassis" organism can be further engineered to provide different precursor molecules, leading to the production of non-natural averantin derivatives. mdpi.com

Combinatorial Biosynthesis : Combining genes from the averantin pathway with genes from other polyketide pathways to create hybrid pathways that generate entirely new molecular structures. nih.gov The introduction of non-native tailoring enzymes, such as glycosyltransferases or methyltransferases, could further diversify the resulting compounds. nih.govsciepublish.com

These synthetic biology approaches, guided by computational modeling, will enable the creation of libraries of novel averantin-based molecules. acs.orgsciepublish.com These new compounds can then be screened for improved or novel biological activities, opening up new avenues for drug discovery and biotechnology based on the this compound scaffold. nih.govmdpi.com

Q & A

Q. Methodological validation :

  • Enzyme assays : Cytosol/microsome fractions from Aspergillus parasiticus are used to isolate HAVN dehydrogenase and OAVN cyclase, with NAD+ as a cofactor .
  • Isotope labeling : Tracking 13C^{13}\text{C}-labeled HAVN intermediates confirms reaction mechanisms (e.g., radical vs. cation-dependent pathways) .

Basic: Which enzymes govern HAVN's formation and conversion, and how are their activities characterized?

  • AflG (AvnA) : A P450 monooxygenase catalyzing AVN → HAVN. Activity is confirmed via:
    • Microsomal incubations with NADPH .
    • Gene knockout strains (ΔaflG) accumulating AVN but lacking HAVN .
  • HAVN dehydrogenase (adhA) : Oxidizes HAVN to OAVN. Activity assays require NAD+ and purified cytosolic fractions, monitored via HPLC for OAVN formation .

Q. Key data :

  • HAVN dehydrogenase has a homodimeric structure (28-kDa subunits) and strict NAD+ dependency .
  • OAVN cyclase (79-kDa subunits) operates without cofactors, confirmed via column chromatography separation .

Advanced: How do stereochemical considerations impact HAVN's role in aflatoxin biosynthesis?

HAVN exists as two diastereomers: (1'S,5'S) and (1'S,5'R). However, only (1'S,5'S)-HAVN is enzymatically processed to AVR, while (1'S,5'R)-HAVN is non-reactive .

Q. Experimental approaches :

  • Chiral HPLC : Resolves diastereomers in cell-free assays .
  • Mutant studies : ΔadhA strains accumulate both HAVN diastereomers, but only (1'S,5'S)-HAVN is depleted in complemented strains .

Implications : Enzyme-substrate stereospecificity ensures pathway fidelity, preventing off-target metabolite accumulation.

Advanced: How can researchers resolve contradictions in HAVN-related data (e.g., unexpected diastereomer accumulation)?

Contradictions often arise from:

  • Non-enzymatic oxidation of AVN to HAVN under high oxygen .
  • Cross-reactivity of HAVN dehydrogenase with non-physiological substrates .

Q. Methodological solutions :

  • Substrate specificity assays : Test purified enzymes against synthetic HAVN diastereomers .
  • Radiolabeled tracers : Differentiate enzymatic vs. spontaneous reactions in vivo .

Advanced: What experimental designs are optimal for tracking HAVN in fungal cultures?

  • Targeted metabolomics : LC-MS/MS with MRM transitions specific to HAVN (m/z 393 → 285) .
  • Time-course studies : Monitor HAVN accumulation in ΔaflG or ΔadhA mutants versus wild-type .
  • Isotope dilution assays : Quantify HAVN using 13C^{13}\text{C}-labeled internal standards to correct for matrix effects .

Key controls : Include heat-inactivated enzyme fractions to rule out non-enzymatic conversions.

Advanced: How do kinetic parameters of HAVN-related enzymes inform pathway regulation?

  • HAVN dehydrogenase : KmK_m = 12 µM for (1'S,5'S)-HAVN, VmaxV_{max} = 0.8 µmol/min/mg .
  • AflG (AvnA) : NADPH-dependent with KmK_m = 9 µM for AVN .

Q. Regulatory insights :

  • Low KmK_m values indicate high substrate affinity, favoring rapid HAVN turnover despite low cellular concentrations.
  • Competitive inhibition studies (e.g., with 5'-keto-AVN analogs) reveal allosteric modulation points .

Advanced: What are the challenges in reconstituting the HAVN-to-AVR pathway in vitro?

Q. Key hurdles :

  • Enzyme instability : OAVN cyclase loses activity after 24 hours at 4°C .
  • Intermediate instability : OAVN spontaneously cyclizes at pH > 7.0, complicating kinetic analyses .

Q. Solutions :

  • Coupled assays : Combine HAVN dehydrogenase and OAVN cyclase in a single reaction to bypass OAVN isolation .
  • Buffered conditions : Use pH 6.5 buffers to stabilize OAVN during purification .

Advanced: How do transcriptional regulators influence HAVN biosynthesis?

  • AflR : Binds to the promoter of aflG (AvnA) and adhA, upregulating their expression under aflatoxin-inducing conditions (e.g., low nitrogen) .
  • VeA : A global regulator linking light signaling to aflR activation; ΔveA strains show 90% reduced HAVN production .

Q. Validation methods :

  • qRT-PCR : Quantify aflG and adhA transcript levels in ΔaflR or ΔveA mutants .
  • Chromatin immunoprecipitation (ChIP) : Confirm AflR binding to target gene promoters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.